N'-[(2-methyl-1H-indol-3-yl)methylene]-2-pyridinecarbohydrazide -

N'-[(2-methyl-1H-indol-3-yl)methylene]-2-pyridinecarbohydrazide

Catalog Number: EVT-6169350
CAS Number:
Molecular Formula: C16H14N4O
Molecular Weight: 278.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides

  • Compound Description: This series of compounds was designed as potential antitumor agents by combining structural elements of PAC-1 (a procaspase-3 activator) and oncrasin-1 (an anticancer agent) []. These acetohydrazides showed potent cytotoxicity against various human cancer cell lines (SW620, PC-3, NCI-H23) and demonstrated strong activation of caspase-3 [].

(E)-N-(2-(1H-indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives

  • Compound Description: This group of compounds was synthesized and evaluated for their antimicrobial activity []. These derivatives showed promising results against both Gram-positive and Gram-negative bacteria, with some compounds also exhibiting antifungal properties [].

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

  • Compound Description: These compounds were designed as potential tubulin polymerization inhibitors based on the activities of CA-4 analogs and indoles []. These derivatives exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines []. Mechanistic studies revealed their ability to induce apoptosis, arrest cell cycle progression, and inhibit tubulin polymerization [].

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide (BIM-1)

  • Compound Description: This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor and a non-ulcerogenic anti-inflammatory agent []. Despite its promising pharmacological profile, BIM-1 suffers from poor metabolic stability due to extensive cytochrome P450-mediated metabolism [].

(1-(2-((5-(4-Substitutedphenyl)furan/thiophen-2-yl)methylene)hydrazineyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)-4-(1H-indol-3-yl)butanamide

  • Compound Description: This series of compounds, featuring substitutions on a phenyl ring attached to a furan or thiophene ring, were synthesized and evaluated for anti-inflammatory activity []. Notably, bromine and methyl substituted derivatives exhibited greater potency than other analogs [].

N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

  • Compound Description: NVP-LAQ824 is a potent histone deacetylase (HDAC) inhibitor with demonstrated in vivo antitumor activity []. This compound exhibits significant dose-dependent activity in HCT116 colon and A549 lung tumor models, a high maximum tolerated dose, and minimal gross toxicity [].

3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives

  • Compound Description: This series of compounds were designed as potential antimicrobial agents and showed potent activity against a panel of Gram-positive and Gram-negative bacteria, exceeding the activity of ampicillin and, in many cases, streptomycin []. These compounds also exhibited superior antifungal activity compared to reference drugs like bifonazole and ketoconazole [].

Properties

Product Name

N'-[(2-methyl-1H-indol-3-yl)methylene]-2-pyridinecarbohydrazide

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]pyridine-2-carboxamide

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

InChI

InChI=1S/C16H14N4O/c1-11-13(12-6-2-3-7-14(12)19-11)10-18-20-16(21)15-8-4-5-9-17-15/h2-10,19H,1H3,(H,20,21)/b18-10+

InChI Key

HCNFUPQRYCSPBH-VCHYOVAHSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CC=N3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CC=N3

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.